N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide
Description
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Properties
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3S2/c1-15-3-4-18(13-16(15)2)21-14-31-23(25-21)26-22(28)17-9-11-27(12-10-17)32(29,30)20-7-5-19(24)6-8-20/h3-8,13-14,17H,9-12H2,1-2H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYVMGBTWQKECA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, a piperidine moiety, and a sulfonamide group, which are known to contribute to its biological properties. The molecular formula is with a molecular weight of approximately 373.45 g/mol.
The primary mechanism by which this compound exerts its biological effects involves interaction with specific biological targets. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in disease pathways. For example, compounds with similar structures have been shown to interact with:
- Factor Xa (FXa) : This enzyme plays a crucial role in the coagulation cascade. Inhibition of FXa leads to decreased thrombin generation, which can have antithrombotic effects.
- Cytokine pathways : Some derivatives have shown the ability to modulate inflammatory responses by affecting cytokine production.
Antiviral Activity
Recent studies have indicated that thiazole derivatives exhibit antiviral properties. For instance, compounds structurally similar to this compound have demonstrated:
- Inhibition of viral replication : Certain thiazole derivatives were effective against respiratory syncytial virus (RSV) and hepatitis C virus (HCV), with EC50 values ranging from 5 to 28 μM .
Antitumor Activity
Research has also highlighted the potential of thiazole-based compounds in oncology:
- Inhibition of cancer cell proliferation : Some studies have reported that thiazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis or cell cycle arrest .
Case Studies
- Antiviral Efficacy : A study evaluated the antiviral activity of a thiazole derivative against HCV and found an IC50 value of 9.19 μM, indicating significant antiviral potential .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of similar compounds on human cell lines, revealing a selectivity index that suggested lower toxicity compared to established antiviral agents like ribavirin .
Data Tables
Q & A
Basic Research Questions
What are the key considerations for optimizing the synthesis of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide?
Answer:
Synthesis optimization requires careful control of reaction conditions and purification steps:
- Cyclization: Use phosphorus oxychloride (POCl₃) or similar reagents to facilitate thiazole ring formation, as seen in structurally analogous compounds .
- Coupling Reactions: Employ nucleophilic substitution or amide bond formation under reflux conditions (e.g., ethanol or DMF) to link the piperidine-carboxamide and sulfonylphenyl moieties .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves yield and purity, critical for downstream applications .
- Yield Optimization: Adjust stoichiometry (e.g., 1.2–1.5 equivalents of sulfonyl chloride) and reaction time (12–24 hours) to maximize product formation .
Which analytical methods are most reliable for confirming the structural integrity of this compound?
Answer:
Multi-modal spectroscopic and spectrometric techniques are essential:
- NMR Spectroscopy:
- High-Resolution Mass Spectrometry (HRMS): Exact mass matching (<5 ppm error) confirms molecular formula (e.g., C₂₄H₂₅FN₃O₃S₂) .
- IR Spectroscopy: Stretching frequencies for amide (1650–1680 cm⁻¹) and sulfonyl (1150–1350 cm⁻¹) groups provide additional structural evidence .
What preliminary biological assays are recommended to screen this compound’s activity?
Answer:
Begin with target-agnostic assays to identify potential therapeutic pathways:
- Cytotoxicity Screening: Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Enzyme Inhibition: Test against kinases (e.g., EGFR, VEGFR) or proteases using fluorogenic substrates, noting IC₅₀ values .
- Antimicrobial Activity: Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
Advanced Research Questions
How can structure-activity relationship (SAR) studies be designed to improve this compound’s efficacy?
Answer:
Systematic modification of substituents guides SAR:
- Thiazole Ring Modifications: Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to enhance electrophilic interactions with target proteins .
- Sulfonyl Group Variations: Replace 4-fluorophenyl with 3-CF₃ or 4-NO₂ phenyl to alter binding affinity, as seen in analogs with 10–100x potency differences .
- Piperidine Substitutions: Incorporate methyl or hydroxyl groups to improve solubility or metabolic stability .
Example Data Table:
| Substituent (R) | IC₅₀ (EGFR Inhibition) | LogP |
|---|---|---|
| 4-Fluorophenyl | 1.2 µM | 3.5 |
| 3-Trifluoromethyl | 0.15 µM | 4.1 |
| 4-Nitrophenyl | 0.8 µM | 3.9 |
What strategies are effective for identifying the molecular targets of this compound?
Answer:
Combine computational and experimental approaches:
- Molecular Docking: Use AutoDock Vina or Schrödinger to predict binding to kinases or GPCRs, focusing on conserved residues (e.g., ATP-binding pockets) .
- Pull-Down Assays: Attach a biotin tag to the compound and use streptavidin beads to isolate bound proteins from cell lysates, followed by LC-MS/MS identification .
- Thermal Shift Assays: Monitor protein melting temperature (Tm) shifts to confirm direct binding .
How should researchers address contradictory data in biological activity studies?
Answer:
Contradictions often arise from assay variability or off-target effects:
- Assay Replication: Repeat experiments across multiple cell lines (e.g., HEK293 vs. CHO) and assay formats (e.g., fluorescence vs. luminescence) .
- Counter-Screening: Test against related enzymes (e.g., PKA if targeting PKC) to rule out promiscuity .
- Metabolite Analysis: Use LC-MS to identify degradation products that may contribute to observed activity .
Case Study: A 4-fluorophenyl analog showed IC₅₀ = 1.2 µM in kinase assays but no cytotoxicity. Further analysis revealed poor membrane permeability (PAMPA logPe < -5), explaining the discrepancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
